ITE-ATRA is primarily derived from the enzymatic oxidation of retinol, which is converted to retinal and subsequently to all-trans-retinoic acid through the action of specific enzymes such as alcohol dehydrogenases and aldehyde dehydrogenases. The synthesis pathway involves two main steps: first, retinol is oxidized to retinal, and then retinal is irreversibly oxidized to all-trans-retinoic acid by aldehyde dehydrogenase enzymes (ALDH) .
ITE-ATRA falls under the category of retinoids, a class of compounds that includes both natural and synthetic derivatives of vitamin A. Retinoids are known for their diverse roles in cellular functions and have been extensively studied for their therapeutic applications in dermatology and oncology.
The synthesis of ITE-ATRA can be achieved through various methods, primarily focusing on the oxidation of retinol. Key methods include:
The enzymatic synthesis typically involves incubating retinol with specific enzymes under controlled conditions (e.g., temperature, pH) to facilitate conversion. For instance, recombinant human ALDH1A1 has been shown to efficiently convert retinal to all-trans-retinoic acid with high affinity . Advanced techniques like liquid chromatography-mass spectrometry (LC-MS) are employed for monitoring the reaction progress and quantifying the product .
ITE-ATRA has a complex molecular structure characterized by a cyclohexene ring with conjugated double bonds, which is essential for its biological activity. The chemical formula is C20H28O2, with a molecular weight of approximately 300.44 g/mol.
The structural analysis reveals that all-trans-retinoic acid features a series of alternating single and double bonds that contribute to its stability and reactivity. The presence of functional groups such as carboxylic acids further enhances its solubility in biological systems.
ITE-ATRA participates in various chemical reactions:
The stability of all-trans-retinoic acid can be compromised by environmental factors such as light and oxygen, necessitating protective measures during storage and handling . Analytical methods like high-performance liquid chromatography (HPLC) are commonly used for quantification and analysis of these reactions .
ITE-ATRA exerts its effects primarily through the activation of nuclear receptors known as retinoic acid receptors (RARs). Upon binding to RARs, it forms a heterodimer with retinoid X receptors (RXRs), leading to the regulation of target gene expression involved in cell differentiation and development.
Studies have shown that all-trans-retinoic acid influences several signaling pathways related to cell growth and differentiation, making it a potent agent in cancer therapy, particularly in acute promyelocytic leukemia .
ITE-ATRA has numerous applications in scientific research and medicine:
ITE-ATRA represents a novel synthetic retinoid derivative engineered to overcome the inherent limitations of natural retinoids like all-trans retinoic acid (ATRA). Retinoids constitute a class of over 4,000 compounds structurally or functionally related to vitamin A (retinol), which regulates critical biological processes including embryonic development, cellular differentiation, immune function, and apoptosis [1] [6]. Chemically, retinoids feature three distinct regions:
ITE-ATRA incorporates strategic modifications to this backbone, likely replacing the labile polyene chain with rigid aromatic or aliphatic spacers (e.g., biaryl or ethynyl bridges) to enhance photostability and metabolic resistance [6] [7]. Unlike natural ATRA, which binds promiscuously to retinoic acid receptors (RARα, β, γ) and is rapidly isomerized or degraded in vivo, ITE-ATRA is designed for receptor selectivity and enhanced pharmacokinetics [6] [9]. Its classification aligns with third- or fourth-generation retinoids—characterized by aromatic ring systems and tailored rigidity—to minimize off-target effects while optimizing nuclear receptor engagement [6].
Table 1: Evolution of Retinoid Chemical Scaffolds
Generation | Key Compounds | Structural Features | Limitations Addressed by ITE-ATRA |
---|---|---|---|
First | ATRA, 13-cis RA | Flexible polyene chain; natural derivatives | Photolability, isomerization, rapid catabolism |
Second | Etretinate, Acitretin | Monoaromatic systems | Toxicity, non-specific receptor binding |
Third | Tazarotene, Bexarotene | Polyaromatic rigid backbones (e.g., tetralin) | Metabolic instability |
Fourth | Seletinoid G | Pyranone-derived scaffolds | Skin irritation |
ITE-ATRA | Synthetic derivative | Stabilized linker (e.g., ethynyl benzoic acid) | Receptor selectivity; reduced CYP26 degradation |
The rational design of ITE-ATRA stems from decades of research into retinoid pharmacology. Initial efforts (1960s–1980s) focused on natural ATRA for dermatology and oncology, revealing severe drawbacks:
Second-generation retinoids (e.g., etretinate) introduced aromatic rings but exhibited long-term toxicity [6]. Breakthroughs emerged with structure-activity relationship (SAR) studies of compounds like TTNPB (arotinoid acid), demonstrating that rigid hydrophobic domains (e.g., tetramethyltetralin) enhanced RAR binding and reduced isomerization [6] [7]. Crucially, isomer geometry proved pivotal: Para-substituted benzoic acid derivatives (e.g., 4-(5,5,8,8-tetramethyltetralin-2-ylethynyl)benzoic acid) induced neural differentiation akin to ATRA, while meta-isomers generated aberrant epithelial cells [7].
ITE-ATRA builds on these insights by optimizing three domains:
Cellular retinoic acid-binding proteins (CRABPs) are cytosolic chaperones that critically modulate retinoid signaling, with profound implications for ITE-ATRA's mechanism. Two isoforms exist:
These proteins exhibit divergent roles in retinoid trafficking:
For ITE-ATRA, CRABP interactions are likely engineered for selectivity. Evidence suggests synthetic retinoids can evade CRABP1-mediated catabolism by:
Table 2: Functional Dichotomy of CRABP Proteins in Retinoid Pharmacology
Parameter | CRABP1 | CRABP2 | Relevance to ITE-ATRA |
---|---|---|---|
Ligand Trafficking | Sequesters RA for CYP26 degradation | Channels RA to RAR for nuclear transfer | Engineered to evade CRABP1 binding |
Expression | Ubiquitous (e.g., thyroid, spleen) | Skin-specific | May leverage tissue-specific CRABP2 |
Affinity for ATRA | Kd ≈ 0.1–1 nM | Kd ≈ 0.1–1 nM | Similar affinity but divergent fate |
Impact on Therapy | Drives ATRA resistance in APL relapse | Enhances ATRA efficacy in skin cancer | Avoids CRABP1-mediated resistance |
Noncanonical Roles | Scaffolds kinase cascades (e.g., ERK/MAPK) | Limited evidence | May co-opt cytosolic signaling pathways |
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